molecular formula C14H15NO2S B1676854 (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1639209-60-1

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1676854
CAS No.: 1639209-60-1
M. Wt: 261.34 g/mol
InChI Key: LCMWJRBNDRHCJL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a high-purity chemical reagent belonging to the 5-ene-4-thiazolidinone class of heterocyclic compounds, a scaffold recognized as a privileged structure in modern medicinal chemistry . This compound is characterized by a thiazolidine core—a five-membered ring containing sulfur and nitrogen atoms—and a 4-tert-butylbenzylidene substituent at the 5-position, which is connected via an exocyclic double bond in the Z-configuration . The 4-thiazolidinone core is versatile and has been extensively investigated for its diverse pharmacological potential . This specific derivative is intended for scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. Researchers value this scaffold for its ability to interact with key biological targets. Notably, thiazolidinediones (TZDs) are known to act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . The activation of this nuclear receptor regulates genes involved in glucose and lipid metabolism, making TZDs and their analogues prime candidates for investigating new antidiabetic and insulin-sensitizing agents . The mechanism is believed to involve the TZD head group forming critical hydrogen bonds with amino acids such as His323 and His449 within the PPARγ ligand-binding pocket . Beyond metabolic disease research, derivatives of 5-arylidene-thiazolidine-2,4-dione have demonstrated a wide spectrum of biological activities in published studies. These include significant antimicrobial effects against various strains of bacteria and fungi , potent antioxidant activity through free radical scavenging , and promising anti-inflammatory properties, with some analogues showing efficacy in models of acute liver injury . The compound is supplied for in vitro studies exclusively. It is strictly for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(16)15-13(17)18-11/h4-8H,1-3H3,(H,15,16,17)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMWJRBNDRHCJL-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the (4-tert-butylphenyl)methylidene group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles, such as amines or thiols; reactions often carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine derivatives with different functional groups.

Scientific Research Applications

Structure and Characteristics

The molecular formula for (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is C14H15NO2SC_{14}H_{15}NO_2S, with a molecular weight of 261.34 g/mol. Its structure features a tert-butylphenyl substituent at the 5-position, which enhances its lipophilicity and biological activity compared to other derivatives in the thiazolidine-2,4-dione class .

Antioxidant Activity

Research has demonstrated that thiazolidine-2,4-dione derivatives exhibit significant antioxidant properties. For instance, compounds derived from this class have shown the ability to scavenge free radicals effectively. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have revealed that certain derivatives possess higher radical scavenging activity than standard antioxidants .

Antimicrobial Properties

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. In vitro studies using serial dilution methods have indicated that this compound exhibits notable antimicrobial activity, suggesting its potential as a therapeutic agent in treating infections .

Interaction with Biological Targets

Molecular docking studies have been conducted to explore the binding affinity of this compound with specific biological targets such as DNA gyrase. These studies reveal insights into the mechanism of action and help in understanding how this compound can be optimized for better efficacy .

Comparative Analysis with Related Compounds

A comparison table highlights the unique features of this compound against other thiazolidine derivatives:

Compound NameStructureUnique Features
5-(3-Methoxy-4-hydroxyarylidene)-thiazolidine-2,4-dioneStructureContains methoxy and hydroxy groups enhancing solubility
5-(furan-2-ylmethylene)thiazolidine-2,4-dioneStructureFuran ring contributes to different reactivity patterns
3-Benzyl-5-(furan-2-ylmethylene)thiazolidine-2,4-dioneStructureBenzyl group provides distinct steric effects
5-(5-bromothiophen-2-yl)methylene-thiazolidine-2,4-dioneStructureBromothiophen moiety introduces halogen effects

This table illustrates how the presence of the tert-butyl group in this compound contributes significantly to its lipophilicity and potential biological activity compared to other derivatives.

Study 1: Antioxidant Screening

A study investigated a series of thiazolidine derivatives for their antioxidant properties using various assays including DPPH scavenging activity. The results indicated that compounds similar to this compound showed superior antioxidant capabilities compared to traditional antioxidants like ascorbic acid .

Study 2: Antimicrobial Evaluation

In another research effort, a set of thiazolidine derivatives was screened against multiple strains of bacteria and fungi. The findings suggested that this compound exhibited significant inhibitory effects on selected microbial strains, supporting its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its ability to bind to and inhibit specific enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent’s electronic and steric properties dictate biological activity. Key analogs include:

Compound Name Substituent on Benzylidene Key Features Reference
(5Z)-5-[(4-tert-Butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (Target) 4-tert-Butyl Bulky tert-butyl group enhances lipophilicity; Z-configuration optimizes binding .
(5Z)-5-[(2-Hydroxybenzylidene)]-1,3-thiazolidine-2,4-dione 2-Hydroxy Hydroxy group enables hydrogen bonding; lower lipophilicity .
(5Z)-5-[(3-Chloro-5-methoxy-4-prop-2-ynyloxy)benzylidene]-TZD 3-Cl, 5-OMe, 4-propargyloxy Electron-withdrawing Cl and propargyloxy enhance reactivity .
(5Z)-5-[(5-Bromo-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione 5-Bromo-indole Indole moiety enables π-π stacking; bromo increases molecular weight .
(5Z)-5-[(4-Methoxybenzylidene)]-1,3-thiazolidine-2,4-dione 4-OMe Methoxy improves solubility but reduces steric bulk .

Key Findings :

  • Electron-Donating Groups (e.g., 4-OMe in ): Improve solubility but may reduce binding affinity due to decreased hydrophobicity.
  • Bulky Groups (e.g., tert-butyl in ): Enhance lipophilicity and metabolic stability, critical for oral bioavailability.

Stereoisomerism (Z vs. E Configuration)

The Z-configuration in the target compound optimizes spatial alignment for target binding. For example:

  • (5E)-5-[(4-tert-Butylphenyl)methylidene]-3-isopropyl-TZD () exhibits reduced aldose reductase inhibition compared to its Z-isomer due to unfavorable steric interactions .

Key Insights :

  • Aldose Reductase Inhibition : Nitro-substituted analogs (e.g., ) show superior activity due to strong electron-withdrawing effects.
  • Anti-inflammatory Activity : Extended conjugation (e.g., chromene in ) enhances interaction with inflammatory targets.

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Reference
Target Compound Not reported Estimated LogP: 4.2
(5Z)-5-[(2-Hydroxybenzylidene)]-TZD 250–252 LogP: 2.1 (more polar)
(5Z)-5-[(4-Methoxybenzylidene)]-TZD 83–85 LogP: 2.8

Trends :

  • Lipophilicity : tert-butyl substitution increases LogP, favoring membrane permeability but risking solubility issues.
  • Melting Points : Polar groups (e.g., hydroxy in ) raise melting points due to hydrogen bonding.

Biological Activity

(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, characterized by its five-membered ring structure containing sulfur and nitrogen atoms. The unique (4-tert-butylphenyl)methylidene substituent enhances its chemical reactivity and potential biological activity. This compound has garnered interest for its diverse pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

  • Chemical Formula : C14H15NO2S
  • Molecular Weight : 263.34 g/mol
  • CAS Number : 1639209-60-1

Synthesis

The synthesis typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is often conducted under reflux conditions to ensure complete conversion into the desired product.

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Results demonstrated minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to >5000 µg/ml .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The mechanism of action involves modulation of metabolic pathways through enzyme inhibition. In vitro studies have shown that thiazolidinediones can induce apoptosis in cancer cell lines by activating specific signaling pathways .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity of thiazolidinedione derivatives. These models suggest that structural modifications can enhance inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment .

Case Studies

  • Study on Antidiabetic Effects : A recent investigation highlighted the compound's potential as a PTP1B inhibitor, showing promise in lowering blood glucose levels in diabetic models .
  • Antiviral Activity : Compounds within this class have been studied for their anti-HIV and anti-HCV activities, indicating a broader spectrum of biological effects beyond traditional applications .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeMechanism of Action
RosiglitazoneAntidiabeticPPARγ agonist
PioglitazoneAntidiabeticPPARγ agonist
TroglitazoneAntidiabeticPPARγ agonist
This compoundAntimicrobial/AnticancerEnzyme inhibition/Apoptosis induction

Unique Features

This compound stands out due to its distinct structural features which may confer unique reactivity and biological activity compared to other thiazolidinediones. Its specific substituents allow for targeted interactions with various biological molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 4-tert-butylbenzaldehyde and thiazolidine-2,4-dione. Optimal conditions include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid or piperidine). The reaction proceeds through a Schiff base intermediate, followed by cyclization. Yield optimization involves stoichiometric control (1:1 molar ratio of aldehyde to thiazolidinedione) and purification via recrystallization from DMF/ethanol mixtures .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm for 1H, 31–34 ppm for 13C) and the exocyclic double bond (Z-configuration confirmed by coupling constants).
  • FTIR : Confirm carbonyl stretches (C=O at ~1740–1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
  • Single-crystal XRD : Resolve the Z-configuration, dihedral angles between the phenyl and thiazolidinedione rings, and hydrogen-bonding patterns (e.g., O···H interactions). Compare with Cambridge Structural Database (CSD) entries for validation .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) to model the ground-state structure. Validate against XRD data for bond lengths and angles.
  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the exocyclic double bond (C5) and carbonyl groups are reactive hotspots.
  • Fukui Indices : Identify regions prone to electrophilic attack (e.g., the methylidene carbon) .

Q. What strategies are effective in analyzing discrepancies in reported bioactivity data (e.g., cytotoxicity) across studies?

  • Methodological Answer :

  • Assay Validation : Cross-test using MTT, resazurin, and clonogenic assays to rule out method-specific artifacts.
  • Purity Checks : Ensure compound purity (>95% by HPLC) to exclude confounding impurities.
  • Cell Line Variability : Compare results across multiple cell lines (e.g., HeLa vs. MCF-7) and validate with siRNA knockdown of target pathways.
  • Statistical Analysis : Apply multivariate ANOVA to assess significance of structural modifications (e.g., tert-butyl vs. methoxy substituents) .

Q. How can derivatives be designed to enhance biological activity while maintaining solubility?

  • Methodological Answer :

  • Functional Group Introduction : Add hydrophilic groups (e.g., -OH, -SO3H) to the phenyl ring or thiazolidine nitrogen. For example, 5-hydroxy derivatives improve water solubility but may reduce membrane permeability.
  • LogP Optimization : Balance lipophilicity (target LogP 2–3) using ChemAxon or ACD/Labs software.
  • Molecular Docking : Screen derivatives against target proteins (e.g., PPAR-γ) to prioritize candidates with strong binding energies (ΔG < -8 kcal/mol) .

Q. What are the key considerations for optimizing reaction conditions during scale-up synthesis?

  • Methodological Answer :

  • Solvent Selection : Use ethanol for greener synthesis or DMF for higher yields. Avoid high-boiling solvents that complicate purification.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of aldehyde peaks).
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or use flash chromatography for polar byproducts .

Q. How can the compound’s stability under pharmacological conditions be assessed?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH (intestinal pH) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for thiazolidinediones).
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions (4°C vs. 25°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

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